molecular formula C10H14N2O4S B6151919 N-[(4-methoxy-3-sulfamoylphenyl)methyl]acetamide CAS No. 1094429-83-0

N-[(4-methoxy-3-sulfamoylphenyl)methyl]acetamide

Cat. No.: B6151919
CAS No.: 1094429-83-0
M. Wt: 258.3
InChI Key:
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Description

N-[(4-methoxy-3-sulfamoylphenyl)methyl]acetamide is a chemical compound with the empirical formula C9H12N2O4S and a molecular weight of 244.27 g/mol . It is known for its unique structure, which includes a methoxy group, a sulfamoyl group, and an acetamide group attached to a phenyl ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxy-3-sulfamoylphenyl)methyl]acetamide typically involves the reaction of 4-methoxy-3-sulfamoylbenzaldehyde with acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxy-3-sulfamoylphenyl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-methoxy-3-sulfamoylphenyl)methyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-methoxy-3-sulfamoylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. The methoxy and acetamide groups may also contribute to its overall activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-3-methylphenyl)acetamide
  • 2-(4-Aminophenoxy)-N-(4-methoxyphenyl)acetamide
  • N-(2-Hydroxyethyl)-2-(3-methoxyphenyl)acetamide
  • N-(4-Methoxy-3-nitrophenyl)acetamide
  • 2-Acetylaminophenyl ether

Uniqueness

N-[(4-methoxy-3-sulfamoylphenyl)methyl]acetamide is unique due to the presence of both a methoxy group and a sulfamoyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

1094429-83-0

Molecular Formula

C10H14N2O4S

Molecular Weight

258.3

Purity

95

Origin of Product

United States

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